methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-17(23)15-16(13-5-2-3-6-14(13)27-15)28(24,25)22-11-9-21(10-12-22)18-19-7-4-8-20-18/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDQGZMRYNJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst.
Attachment of the Pyrimidinyl-Piperazine Moiety: This step involves a nucleophilic substitution reaction where the piperazine ring is functionalized with a pyrimidine group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine and pyrimidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of sulfonyl and piperazine modifications on biological activity.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The target compound belongs to a class of benzothiophene or thiophene derivatives with sulfonamide-linked piperazines. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Bulky aryl groups (e.g., 2,3-dimethylphenyl in ) may enhance lipophilicity and CNS penetration but reduce aqueous solubility. Polar substituents like 3-methoxyphenyl () balance lipophilicity with hydrogen-bonding capacity, possibly improving pharmacokinetics.
- Core Heterocycle :
Pharmacological and Metabolic Considerations
The metabolite 1-pyrimidinylpiperazine (1-PP), derived from compounds like buspirone, demonstrates anxiolytic and anti-alcohol dependency activity via interactions with 5-HT₁A receptors . Ethyl ester analogues () may exhibit prolonged half-lives due to slower ester hydrolysis, whereas the methyl ester in the target compound could favor rapid onset.
Research Findings and Implications
- Therapeutic Potential: The pyrimidin-2-yl piperazine moiety in the target compound aligns with pharmacophores known to modulate serotonin and dopamine receptors, making it a candidate for anxiety, depression, or substance-use disorders .
- Synthetic Challenges : Coupling reactions for sulfonamide-linked piperazines require precise control to avoid side products, as seen in the synthesis of related compounds .
- Future Directions : Comparative in vitro studies assessing binding affinity (e.g., 5-HT₁A, α-adrenergic receptors) and metabolic stability (ester hydrolysis rates) are needed to validate the target compound’s advantages over existing analogues.
Biological Activity
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the following components:
- Benzothiophene core : This bicyclic structure contributes to the compound's hydrophobic properties.
- Pyrimidine and piperazine moieties : These functional groups are known for their interactions with biological targets, enhancing the compound's pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor modulation : It can act as an allosteric modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against resistant strains of bacteria, indicating its potential as an antibiotic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| A549 (lung cancer) | 3.8 |
| HeLa (cervical cancer) | 4.5 |
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant Staphylococcus aureus. The research utilized a series of structural analogs to determine the relationship between structure and antimicrobial activity, concluding that modifications to the piperazine ring significantly enhanced efficacy . -
Anticancer Mechanism Investigation :
Another research effort focused on the anticancer properties of this compound, revealing that it activates caspase-dependent pathways leading to apoptosis in various cancer cell lines. The study emphasized its potential for developing new anticancer therapeutics . -
Pharmacokinetics and Toxicology :
Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, with a half-life suitable for therapeutic applications. Toxicological assessments revealed low toxicity profiles at therapeutic doses, making it a promising candidate for further development .
Q & A
Q. Basic
- 2D NMR (HSQC/HMBC): Resolves coupling between aromatic protons and the sulfonyl group.
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ ion).
- IR spectroscopy: Validates carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches.
Compare experimental data with simulated spectra from computational models .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Structure-Activity Relationship (SAR): Modify the piperazine-pyrimidine substituents and assess changes in potency.
- Assay standardization: Control variables like cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Cross-reference analogs: Compare with structurally related compounds (e.g., N-(3,4-dimethoxyphenethyl)-2-benzofurancarboxamide) to identify conserved pharmacophores .
What methods are effective for impurity profiling during synthesis?
Q. Advanced
- HPLC with charged aerosol detection (CAD): Quantifies non-UV-active impurities.
- Spiking studies: Introduce suspected byproducts (e.g., des-methyl analogs) to confirm retention times.
- Pharmacopeial guidelines: Follow USP/EP protocols for column selection (C18, 5 µm) and mobile phase gradients (acetonitrile/water with 0.1% formic acid) .
How do substituents on the piperazine ring influence physicochemical properties?
Q. Advanced
- Hammett analysis: Correlate electronic effects (σ values) of para-substituents with logP/solubility.
- Shake-flask method: Measure partition coefficients in octanol-water systems.
- QSPR modeling: Predict bioavailability using descriptors like polar surface area and hydrogen-bond acceptors .
What experimental strategies assess metabolic stability in preclinical models?
Q. Advanced
- Liver microsome assays: Incubate with NADPH and quantify parent compound depletion via LC-MS/MS.
- Species comparison: Test human vs. rat CYP450 isoforms to identify interspecies metabolic differences.
- Isotope labeling: Track sulfone oxidation products using ³⁴S-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
